

An In-depth Technical Guide to the Physical Properties of 8-Bromoisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Bromoisoquinoline**

Cat. No.: **B029762**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the core physical properties of **8-Bromoisoquinoline**, presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating a key synthetic workflow. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

The physical and chemical characteristics of **8-Bromoisoquinoline** are fundamental to its application in synthesis and biological screening. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for **8-Bromoisoquinoline**.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ BrN	[1] [2] [3]
Molecular Weight	208.06 g/mol	[1] [4]
Appearance	White to yellow powder or crystals	
Melting Point	78 - 81 °C	
	80.5 °C	
Boiling Point	312.3 °C at 760 mmHg	
	312.3 ± 15.0 °C (Predicted)	
Density	1.564 g/cm ³	
	1.564 ± 0.06 g/cm ³ (Predicted)	
pKa	4.63 ± 0.23 (Predicted)	

Table 1: General Physical and Chemical Properties of **8-Bromoisoquinoline**.

Solvent	Solubility	Reference(s)
DMF	30 mg/mL	
DMSO	30 mg/mL	
Ethanol	30 mg/mL	
Ethanol:PBS (pH 7.2) (1:8)	0.5 mg/mL	

Table 2: Solubility of **8-Bromoisoquinoline** in Various Solvents.

Spectral Data Type	Values	Reference(s)
UV λ max	219, 277, 325 nm	
^1H NMR (400 MHz, DMSO-d ₆)	δ 7.17 (t, $J=7.8$ Hz, 1H); 7.91 (d, $J=6.0$ Hz, 1H); 8.02 (d, $J=8.4$ Hz, 1H); 8.05 (d, $J=8.8$ Hz, 1H); 8.65 (d, $J=5.2$ Hz, 1H); 9.48 (s, 1H)	
Mass Spectrometry (ESI)	m/z: 208 [M(⁷⁹ Br)+1], 210 [M(⁸¹ Br)+1]	

Table 3: Spectral Data for **8-Bromoisoquinoline**.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like **8-Bromoisoquinoline**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry sample of **8-Bromoisoquinoline** is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 1-2 mm by tapping the tube.
- Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, to ensure uniform temperature distribution. The temperatures at which the first drop

of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Thiele Tube Method

- Sample Preparation: A small amount of **8-Bromoisoquinoline** is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating and Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Measurement

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Saturation Shake-Flask Method

- Sample Preparation: A measured volume of the desired solvent (e.g., DMF, DMSO, Ethanol) is placed in a test tube or flask.
- Solute Addition: A pre-weighed amount of **8-Bromoisoquinoline** is added to the solvent in small increments.
- Equilibration: After each addition, the mixture is vigorously shaken or stirred and maintained at a constant temperature to facilitate dissolution.

- Saturation Point: The addition of the solute continues until a small amount of undissolved solid remains, indicating that the solution is saturated.
- Quantification: The total mass of the dissolved solute is determined by subtracting the mass of the undissolved solid from the initial mass. The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL).

pKa Determination

The pKa is a measure of the acidity of a compound. For a basic compound like **8-Bromoisoquinoline**, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

- Solution Preparation: A solution of **8-Bromoisoquinoline** of a known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent with water. The ionic strength of the solution is kept constant using an inert salt like KCl.
- Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer. The solution is then titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
- Data Collection: The pH of the solution is measured and recorded after each incremental addition of the acid titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this sigmoid curve corresponds to the pKa of the conjugate acid of **8-Bromoisoquinoline**.

Synthetic Workflow

While specific signaling pathways involving **8-Bromoisoquinoline** are not extensively detailed in the literature, its synthesis is a well-established process. The following diagram illustrates a common workflow for the preparation of **8-Bromoisoquinoline**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **8-Bromoisoquinoline**.

Conclusion

This technical guide has summarized the essential physical properties of **8-Bromoisoquinoline**, providing a quick reference for researchers. The tabulated data, coupled with the generalized experimental protocols, offer a solid foundation for its use in synthetic and medicinal chemistry. The provided synthetic workflow illustrates a common approach to its preparation. As a versatile intermediate, a thorough understanding of these fundamental properties is crucial for the successful design and execution of novel research in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 8-Bromoisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029762#physical-properties-of-8-bromoisoquinoline\]](https://www.benchchem.com/product/b029762#physical-properties-of-8-bromoisoquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com